Cas no 2228436-33-5 (2-1-(4-bromothiophen-2-yl)cyclopropylethan-1-amine)

2-1-(4-Bromothiophen-2-yl)cyclopropylethan-1-amine is a specialized organic compound featuring a brominated thiophene core fused with a cyclopropylamine moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. The cyclopropylamine group offers steric and electronic modulation, potentially improving binding affinity in bioactive molecules. Its well-defined stereochemistry and high purity ensure consistent performance in complex synthetic routes. This compound is particularly useful in the development of novel heterocyclic frameworks for drug discovery and material science applications.
2-1-(4-bromothiophen-2-yl)cyclopropylethan-1-amine structure
2228436-33-5 structure
商品名:2-1-(4-bromothiophen-2-yl)cyclopropylethan-1-amine
CAS番号:2228436-33-5
MF:C9H12BrNS
メガワット:246.167280197144
CID:6188661
PubChem ID:165645209

2-1-(4-bromothiophen-2-yl)cyclopropylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-1-(4-bromothiophen-2-yl)cyclopropylethan-1-amine
    • 2228436-33-5
    • EN300-1906026
    • 2-[1-(4-bromothiophen-2-yl)cyclopropyl]ethan-1-amine
    • インチ: 1S/C9H12BrNS/c10-7-5-8(12-6-7)9(1-2-9)3-4-11/h5-6H,1-4,11H2
    • InChIKey: XKHFRXHCQLKRCV-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CSC(=C1)C1(CCN)CC1

計算された属性

  • せいみつぶんしりょう: 244.98738g/mol
  • どういたいしつりょう: 244.98738g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 54.3Ų

2-1-(4-bromothiophen-2-yl)cyclopropylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1906026-10.0g
2-[1-(4-bromothiophen-2-yl)cyclopropyl]ethan-1-amine
2228436-33-5
10g
$7742.0 2023-06-02
Enamine
EN300-1906026-5.0g
2-[1-(4-bromothiophen-2-yl)cyclopropyl]ethan-1-amine
2228436-33-5
5g
$5221.0 2023-06-02
Enamine
EN300-1906026-0.25g
2-[1-(4-bromothiophen-2-yl)cyclopropyl]ethan-1-amine
2228436-33-5
0.25g
$1300.0 2023-09-18
Enamine
EN300-1906026-10g
2-[1-(4-bromothiophen-2-yl)cyclopropyl]ethan-1-amine
2228436-33-5
10g
$6082.0 2023-09-18
Enamine
EN300-1906026-5g
2-[1-(4-bromothiophen-2-yl)cyclopropyl]ethan-1-amine
2228436-33-5
5g
$4102.0 2023-09-18
Enamine
EN300-1906026-0.05g
2-[1-(4-bromothiophen-2-yl)cyclopropyl]ethan-1-amine
2228436-33-5
0.05g
$1188.0 2023-09-18
Enamine
EN300-1906026-0.5g
2-[1-(4-bromothiophen-2-yl)cyclopropyl]ethan-1-amine
2228436-33-5
0.5g
$1357.0 2023-09-18
Enamine
EN300-1906026-1.0g
2-[1-(4-bromothiophen-2-yl)cyclopropyl]ethan-1-amine
2228436-33-5
1g
$1801.0 2023-06-02
Enamine
EN300-1906026-2.5g
2-[1-(4-bromothiophen-2-yl)cyclopropyl]ethan-1-amine
2228436-33-5
2.5g
$2771.0 2023-09-18
Enamine
EN300-1906026-1g
2-[1-(4-bromothiophen-2-yl)cyclopropyl]ethan-1-amine
2228436-33-5
1g
$1414.0 2023-09-18

2-1-(4-bromothiophen-2-yl)cyclopropylethan-1-amine 関連文献

2-1-(4-bromothiophen-2-yl)cyclopropylethan-1-amineに関する追加情報

2-(4-Bromothiophen-2-yl)cyclopropylethan-1-amine: A Comprehensive Overview

The compound 2-(4-bromothiophen-2-yl)cyclopropylethan-1-amine, with the CAS number 2228436-33-5, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropane ring with a thiophene moiety and an amine group. The presence of the bromine atom at the 4-position of the thiophene ring adds further complexity and reactivity to the molecule, making it a valuable substrate for various chemical transformations.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of novel therapeutic agents. The cyclopropane ring, known for its high strain energy, serves as a versatile platform for inducing conformational changes in molecular interactions. This property has been exploited in designing bioactive molecules that target specific proteins or enzymes involved in disease pathways. For instance, researchers have demonstrated that derivatives of 2-(4-bromothiophen-2-yl)cyclopropylethan-1-amine can modulate the activity of kinase enzymes, which are crucial in cancer and inflammatory diseases.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the thiophene derivative. The bromination step is critical, as it introduces the necessary functionality for subsequent reactions. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the synthesis pathway, ensuring high yields and purity. These methods not only enhance the efficiency of production but also align with green chemistry principles by minimizing waste and reducing energy consumption.

In terms of applications, 2-(4-bromothiophen-2-yl)cyclopropylethan-1-amine has shown promise in materials science as well. Its ability to form stable coordination complexes with transition metals makes it a candidate for use in catalysis and sensor technologies. Additionally, the compound's electronic properties render it suitable for applications in organic electronics, such as in the development of light-emitting diodes (LEDs) and photovoltaic devices.

The structural versatility of this compound also lends itself to click chemistry approaches, enabling rapid assembly of larger molecular frameworks. For example, researchers have utilized copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions to incorporate this molecule into complex architectures with potential applications in drug delivery systems and nanotechnology.

In conclusion, 2-(4-bromothiophen-2-yl)cyclopropylethan-1-amino stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, combined with cutting-edge synthetic methodologies and diverse application potentials, positions it as a key player in advancing both academic research and industrial innovation. As ongoing studies continue to uncover new facets of its reactivity and utility, this compound is poised to make significant contributions to various scientific domains.

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